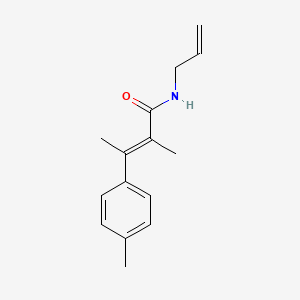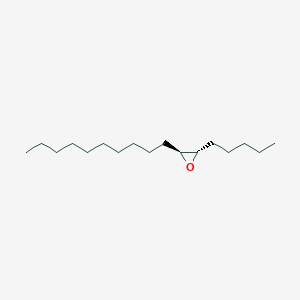![molecular formula C16H18ClNS2 B14594872 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 60697-95-2](/img/structure/B14594872.png)
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[222]octane;hydrochloride is a compound that features a bicyclic structure with a dithiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while ring-closing metathesis helps in the formation of the final product . The reaction conditions often involve the use of catalysts such as Grubbs’ catalyst and are carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can help in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dithiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The dithiophene moiety can interact with enzymes or receptors, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity to the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis
Bicyclo[2.2.2]octene derivatives: These compounds share a similar bicyclic core and are used in various chemical reactions and applications
Uniqueness
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane is unique due to the presence of the dithiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
60697-95-2 |
|---|---|
Molekularformel |
C16H18ClNS2 |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
3-(dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C16H17NS2.ClH/c1-3-14(18-9-1)16(15-4-2-10-19-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12H,5-8,11H2;1H |
InChI-Schlüssel |
LHBLYBCNQWMEJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(=C(C3=CC=CS3)C4=CC=CS4)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)





![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)

